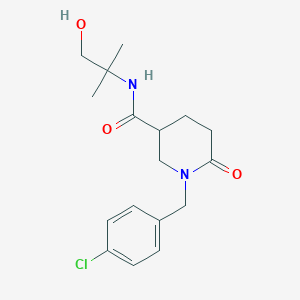![molecular formula C23H31NO3 B6030675 N-[4-(1-adamantyl)benzoyl]leucine](/img/structure/B6030675.png)
N-[4-(1-adamantyl)benzoyl]leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)benzoyl]leucine, also known as ABL, is a synthetic compound that has been extensively studied for its potential use in scientific research. ABL is a member of the family of adamantyl-substituted amino acids and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[4-(1-adamantyl)benzoyl]leucine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of the proteasome, an enzyme complex that plays a critical role in the degradation of proteins. It has also been found to inhibit the activity of the peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been found to reduce body weight and improve lipid metabolism in animal models of obesity.
実験室実験の利点と制限
One of the main advantages of using N-[4-(1-adamantyl)benzoyl]leucine in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and receptors, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-[4-(1-adamantyl)benzoyl]leucine. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of cancer, inflammation, and metabolic disorders. While there are limitations to its use in lab experiments, this compound remains a useful tool for studying the functions of enzymes and receptors. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
The synthesis of N-[4-(1-adamantyl)benzoyl]leucine involves the reaction between 1-adamantylamine and 4-(tert-butoxycarbonyl)benzoyl chloride, followed by the removal of the tert-butoxycarbonyl group using trifluoroacetic acid. The final product is obtained through purification by column chromatography. The purity of the compound is confirmed by using high-performance liquid chromatography.
科学的研究の応用
N-[4-(1-adamantyl)benzoyl]leucine has been used in various scientific research studies, including those related to cancer, inflammation, and metabolic disorders. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
2-[[4-(1-adamantyl)benzoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-14(2)7-20(22(26)27)24-21(25)18-3-5-19(6-4-18)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,14-17,20H,7-13H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVHQMIBJLJZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6030603.png)

![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B6030644.png)

![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)

![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B6030673.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6030676.png)
![2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)